molecular formula C9H9ClO B2556680 1-(3-Chloro-5-methylphenyl)ethanone CAS No. 176548-88-2

1-(3-Chloro-5-methylphenyl)ethanone

Cat. No.: B2556680
CAS No.: 176548-88-2
M. Wt: 168.62
InChI Key: MXOVFHVTKQDYHA-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-5-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-methylphenyl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)ethanone
  • 1-(3-Chloro-2-methylphenyl)ethanone
  • 1-(3-Chloro-5-methoxyphenyl)ethanone

Uniqueness: 1-(3-Chloro-5-methylphenyl)ethanone is unique due to its specific substitution pattern, which can affect its reactivity and interactions in chemical and biological systems. The position of the chlorine and methyl groups can lead to different steric and electronic effects compared to other similar compounds .

Properties

IUPAC Name

1-(3-chloro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOVFHVTKQDYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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